molecular formula C15H23N3OS2 B2457813 (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705356-04-2

(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2457813
CAS No.: 1705356-04-2
M. Wt: 325.49
InChI Key: CWUBKIFHWMEDNP-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of piperazine, thiazepane, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound is reacted with a suitable acylating agent to introduce the methanone group.

    Synthesis of the Thiazepane Ring: The thiazepane ring is synthesized separately, often starting from a thiophene derivative. The thiophene is subjected to a series of reactions to form the thiazepane ring structure.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazepane derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and thiazepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperazin-1-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (4-Methylpiperazin-1-yl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone imparts unique electronic properties and potential biological activity compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS2/c1-16-6-8-18(9-7-16)15(19)17-5-4-14(21-12-10-17)13-3-2-11-20-13/h2-3,11,14H,4-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUBKIFHWMEDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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